molecular formula C19H18ClNO4S B11657483 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate

Cat. No.: B11657483
M. Wt: 391.9 g/mol
InChI Key: XUYMQVRFZYYIML-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with sulfur dichloride to form morpholine.

    Introduction of the methoxy group: This step involves the methylation of a phenol derivative using methyl iodide in the presence of a base.

    Formation of the carbonothioyl group: This can be done by reacting the morpholine derivative with carbon disulfide and an alkyl halide.

    Coupling with 4-chlorobenzoic acid: The final step involves the esterification of the intermediate with 4-chlorobenzoic acid under acidic conditions.

Chemical Reactions Analysis

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate undergoes various types of chemical reactions:

Scientific Research Applications

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in the degradation of neurotransmitters, leading to increased levels of these molecules in the brain .

Comparison with Similar Compounds

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate can be compared with other phenylmorpholine derivatives:

Properties

Molecular Formula

C19H18ClNO4S

Molecular Weight

391.9 g/mol

IUPAC Name

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate

InChI

InChI=1S/C19H18ClNO4S/c1-23-16-7-4-14(18(26)21-8-10-24-11-9-21)12-17(16)25-19(22)13-2-5-15(20)6-3-13/h2-7,12H,8-11H2,1H3

InChI Key

XUYMQVRFZYYIML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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